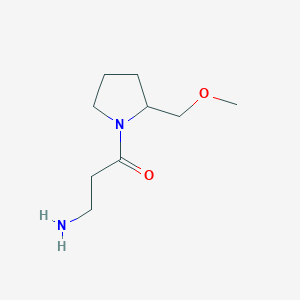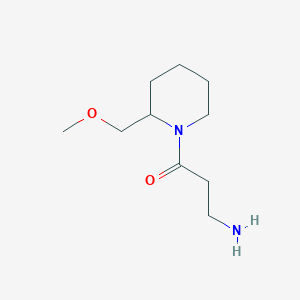
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid
Vue d'ensemble
Description
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid (DFEPA) is a small molecule that has recently been used in a variety of scientific research applications due to its unique properties. It is a derivative of piperidine and contains a difluoroethyl group, making it more hydrophobic than other molecules of its size. DFEPA has been used in a variety of applications, including drug design, enzyme inhibition, and protein-protein interactions.
Applications De Recherche Scientifique
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid has been used in a variety of scientific research applications, including drug design, enzyme inhibition, and protein-protein interactions. This compound has been used in drug design as a scaffold for new compounds, as it has been found to bind to a variety of targets. It has also been used in enzyme inhibition studies, as it has been found to bind to and inhibit a variety of enzymes. Finally, this compound has been used in protein-protein interaction studies, as it has been found to bind to and modulate the activity of a variety of proteins.
Mécanisme D'action
The mechanism of action of 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid is not fully understood, but it is believed to involve a combination of hydrophobic and electrostatic interactions. This compound contains a difluoroethyl group, which is more hydrophobic than other molecules of its size, and this hydrophobicity is believed to play a role in its ability to bind to a variety of targets. Additionally, this compound contains a negatively charged carboxylic acid group, which is believed to be responsible for its electrostatic interactions with proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it is believed to be involved in a variety of processes. This compound has been found to bind to and modulate the activity of a variety of proteins, enzymes, and other molecules. In addition, this compound has been found to inhibit the activity of a variety of enzymes, including proteases and phosphatases. Finally, this compound has been found to bind to and modulate the activity of a variety of ion channels, which could potentially be involved in a variety of physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid has several advantages for use in lab experiments. It is a small molecule, which makes it relatively easy to synthesize and manipulate. Additionally, it is a relatively hydrophobic molecule, which makes it ideal for binding to a variety of targets. Finally, it is a relatively inexpensive molecule, which makes it more accessible for use in a variety of experiments.
The main limitation of this compound for use in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to use in certain experiments, such as those involving protein-protein interactions. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to predict its effects in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid. First, it could be used in drug design, as it has been found to bind to a variety of targets. Second, it could be used in enzyme inhibition studies, as it has been found to bind to and inhibit a variety of enzymes. Third, it could be used in protein-protein interaction studies, as it has been found to bind to and modulate the activity of a variety of proteins. Fourth, it could be used in ion channel modulation studies, as it has been found to bind to and modulate the activity of a variety of ion channels. Fifth, it could be used in studies of membrane transport, as its hydrophobic properties could potentially be used to modulate the transport of molecules across cell membranes. Finally, it could be used in studies of cell signaling, as its ability to bind to and modulate the activity of a variety of proteins could potentially be used to modulate cellular signaling pathways.
Propriétés
IUPAC Name |
2-[4-(1,1-difluoroethyl)piperidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c1-9(10,11)7-2-4-12(5-3-7)6-8(13)14/h7H,2-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJXARYESMEFAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)CC(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701243492 | |
| Record name | 1-Piperidineacetic acid, 4-(1,1-difluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701243492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1949816-63-0 | |
| Record name | 1-Piperidineacetic acid, 4-(1,1-difluoroethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1949816-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidineacetic acid, 4-(1,1-difluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701243492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1473880.png)








![octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1473896.png)
![2-cyclopropyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1473898.png)
![4-[2-(Aminooxy)ethoxy]benzonitrile](/img/structure/B1473900.png)

